Electrooxidation of aldehyde and ketone phenylhydrazones: TEATS facilitates the electrooxidation of these compounds in methanol, leading to the formation of methoxy(phenylazo)alkanes and cyano(phenylazo)alkanes depending on the presence of other reagents like KI, NaCN, and HOAc. []
Electropolymerization of pyrrole: TEATS acts as a supporting electrolyte in the electropolymerization of pyrrole on poly(p-phenylene terephthalamide) (PPTA) films, leading to the formation of electrically conductive composites with improved mechanical properties. []
Electrochemical synthesis of polyaniline p-toluenesulfonate (PATS): TEATS serves as the supporting electrolyte and the source of the p-toluenesulfonate dopant in the electrochemical polymerization of aniline. []
Electrolytic reductive coupling of acrylonitrile: TEATS enables the efficient and selective production of adiponitrile through the electrolytic reductive coupling of acrylonitrile at lead or mercury cathodes. []
Mechanism of Action
Increasing solution conductivity: TEATS dissociates into its constituent ions in solution, enhancing the conductivity of the electrolyte and facilitating charge transport during electrochemical reactions. []
Influencing electrode-solution interface: The presence of TEATS can influence the double layer structure at the electrode-solution interface, impacting the kinetics and selectivity of electrochemical reactions. []
Physical and Chemical Properties Analysis
Solubility: Soluble in polar solvents like water, methanol, and acetonitrile. []
Conductivity: High ionic conductivity in solution, making it suitable as a supporting electrolyte. []
Thermal stability: Exhibits good thermal stability, as demonstrated by its use in high-temperature electrochemical applications. []
Applications
Electrochemical synthesis: TEATS is widely employed as a supporting electrolyte in various electrochemical reactions, including organic electrosynthesis, polymerization reactions, and the preparation of electroactive materials. [, , , ]
Electrochemical analysis: It serves as a supporting electrolyte in voltammetric and amperometric studies, facilitating the analysis of electroactive species. []
Material science: It is used in the preparation and characterization of conductive polymers and composites. []
Related Compounds
Tetrabutylammonium tetraphenylborate
Compound Description: Tetrabutylammonium tetraphenylborate is a quaternary ammonium salt commonly employed as an electrolyte in electrochemical studies. It is known for its high electrochemical stability and solubility in organic solvents. []
Tetrabutylammonium Halides
Compound Description: This refers to a family of compounds where the halide anion can be fluoride, chloride, bromide, or iodide. Like other tetrabutylammonium salts, these are utilized in electrochemical systems due to their electrochemical stability. []
3. Tetrabutylammonium perchlorate * Compound Description: Another quaternary ammonium salt used as an electrolyte in electrochemical research. Its properties, including conductivity and solubility, vary from other tetrabutylammonium salts due to the perchlorate anion. []* Relevance: This compound falls under the same category of tetraalkylammonium salts as Tetraethylammonium p-toluenesulfonate. The difference lies in the alkyl chain length (butyl vs. ethyl) and the anion, ultimately influencing their specific electrochemical characteristics.
4. Tetraethylammonium perchlorate* Compound Description: This quaternary ammonium salt, similar in structure to Tetraethylammonium p-toluenesulfonate but with a perchlorate anion, is used as an electrolyte in electrochemical studies. []* Relevance: This compound is closely related to Tetraethylammonium p-toluenesulfonate, sharing the same tetraethylammonium cation. The key difference is the anion (perchlorate vs. p-toluenesulfonate), affecting properties such as ionic conductivity and interactions with solvents.
5. Tetraethylammonium iodide* Compound Description: This compound, possessing the same tetraethylammonium cation as the target compound but with an iodide anion, is commonly used in electrochemistry. []* Relevance: This compound shares a strong structural similarity with Tetraethylammonium p-toluenesulfonate, differing only in the anionic component. This subtle change can significantly impact properties like ionic conductivity, solubility, and electrochemical window.
6. Tetraethylammonium 2,5-dichlorobenzenesulfonate* Compound Description: This compound is structurally similar to Tetraethylammonium p-toluenesulfonate, with the key difference being the presence of two chlorine atoms on the benzene ring of the anion. []* Relevance: The presence of chlorine atoms in this compound, compared to the methyl group in Tetraethylammonium p-toluenesulfonate, is expected to impact its electrochemical properties due to the electron-withdrawing nature of chlorine.
7. Tetramethylammonium iodide* Compound Description: This quaternary ammonium compound, featuring a tetramethylammonium cation and iodide anion, finds applications in various fields, including electrochemistry. []* Relevance: Similar to Tetraethylammonium p-toluenesulfonate, this compound acts as an electrolyte. The difference lies in the alkyl chain length on the cation, which can influence its solubility and conductivity in different solvents.
8. Sodium tetraphenylborate * Compound Description: This salt comprises a sodium cation and a tetraphenylborate anion, commonly employed in analytical chemistry for potassium ion precipitation. []* Relevance: While structurally distinct from Tetraethylammonium p-toluenesulfonate, both are ionic compounds. Sodium tetraphenylborate highlights the diversity of anions used in conjunction with organic and inorganic cations in various chemical applications.
9. Sodium iodide * Compound Description: A simple ionic compound consisting of a sodium cation and an iodide anion. It is used in various applications, including as a nutrient supplement and in some photographic processes. [] * Relevance: While structurally simpler than Tetraethylammonium p-toluenesulfonate, this compound exemplifies the use of different cations alongside halides in chemical processes.
10. Potassium iodide * Compound Description: A common salt composed of a potassium cation and an iodide anion. It is widely used in medicine and as a dietary supplement. []* Relevance: Similar to sodium iodide, this compound, while less complex than Tetraethylammonium p-toluenesulfonate, highlights the significance of simple ionic compounds with diverse applications.
11. Lithium perchlorate* Compound Description: This lithium salt with a perchlorate anion is commonly used as an electrolyte in lithium-ion batteries due to its high conductivity and electrochemical stability. []* Relevance: This compound highlights the importance of perchlorate salts as electrolytes, similar to the perchlorate analogs of Tetraethylammonium p-toluenesulfonate discussed in some papers. The choice of cation (lithium vs. tetraethylammonium) significantly impacts the applications and properties of these salts.
12. p-Toluenesulfonate Anion* Compound Description: This anion, a component of Tetraethylammonium p-toluenesulfonate, is derived from p-toluenesulfonic acid. It is commonly encountered as a counterion in organic synthesis and electrochemical applications. []* Relevance: This anion is a key component of Tetraethylammonium p-toluenesulfonate. Understanding its behavior and interactions is crucial for comprehending the overall properties and applications of the parent compound.
13. Pyrrole* Compound Description: A five-membered aromatic heterocycle, pyrrole serves as the monomer for synthesizing polypyrrole, a conducting polymer. []* Relevance: While structurally unrelated to Tetraethylammonium p-toluenesulfonate, pyrrole's use in forming polypyrrole connects to the electrochemical applications discussed in some papers where Tetraethylammonium p-toluenesulfonate acts as an electrolyte.
14. Poly(p-phenylene terephthalamide) (PPTA)* Compound Description: A high-strength polymer known for its exceptional mechanical properties, often used in applications requiring high tensile strength, such as in Kevlar. []* Relevance: While not directly related to Tetraethylammonium p-toluenesulfonate structurally, PPTA is used in conjunction with polypyrrole in electrochemical settings where tetraalkylammonium salts like Tetraethylammonium p-toluenesulfonate could act as electrolytes.
15. Propylene Carbonate* Compound Description: A cyclic carbonate ester commonly employed as a polar aprotic solvent in various applications, including as an electrolyte in lithium-ion batteries. []* Relevance: This solvent is relevant to the context of Tetraethylammonium p-toluenesulfonate as the papers discuss electrochemical studies where such salts are often utilized as electrolytes in various solvents, including propylene carbonate.
16. Acrylonitrile* Compound Description: An unsaturated organic compound used as a monomer in the production of various polymers, including acrylic fibers and acrylonitrile butadiene styrene (ABS) plastics. [] * Relevance: This compound is relevant in the context of Tetraethylammonium p-toluenesulfonate's use as an electrolyte in electrochemical reactions. One of the provided papers discusses the electroreduction of acrylonitrile, highlighting the importance of suitable electrolytes like Tetraethylammonium p-toluenesulfonate for such processes.
17. Adiponitrile * Compound Description: An organic compound with two nitrile groups. It is an important precursor in the production of nylon 66. []* Relevance: This compound is directly related to the research involving acrylonitrile. It is the product of acrylonitrile electroreduction, a reaction where Tetraethylammonium p-toluenesulfonate plays a crucial role as an electrolyte. []
18. Propionitrile* Compound Description: A nitrile compound used as a solvent and intermediate in organic synthesis. [] * Relevance: In the context of acrylonitrile electroreduction, propionitrile emerges as a byproduct. Understanding its formation is crucial in optimizing the desired adiponitrile production. The presence of Tetraethylammonium p-toluenesulfonate as the electrolyte influences the selectivity and efficiency of this electrochemical reaction.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Cepharadione a belongs to the class of organic compounds known as aporphines. These are quinoline alkaloids containing the dibenzo[de, g]quinoline ring system or a dehydrogenated derivative thereof. Cepharadione a exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, cepharadione a is primarily located in the membrane (predicted from logP). Outside of the human body, cepharadione a can be found in herbs and spices. This makes cepharadione a a potential biomarker for the consumption of this food product.